Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-
CAS No.: 947691-62-5
Cat. No.: VC3273321
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947691-62-5 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 1-(2-amino-5-ethyl-4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C11H15NO2/c1-4-8-5-9(7(2)13)10(12)6-11(8)14-3/h5-6H,4,12H2,1-3H3 |
| Standard InChI Key | LSMXGHGQJXRGKN-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1OC)N)C(=O)C |
| Canonical SMILES | CCC1=CC(=C(C=C1OC)N)C(=O)C |
Introduction
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-, is an organic compound characterized by its unique molecular structure, featuring a phenyl ring with amino, ethyl, and methoxy substituents. This compound belongs to the class of substituted phenyl ethanones, known for their potential biological activities and utility in medicinal chemistry. The molecular formula of this compound is not explicitly provided in the available literature, but based on its structure, it can be inferred as C₁₁H₁₅NO₂, with a molecular weight of approximately 195.25 g/mol.
Synthesis Methods
Several synthesis methods have been reported for Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-, although specific details are not widely documented in reliable sources. Generally, the synthesis of such compounds involves careful control of reaction conditions, including temperature, time, and pH levels, with solvents like ethanol or methanol commonly used to facilitate reactant interactions.
Biological Activities and Applications
Research indicates that Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-, may exhibit various biological activities, including antimicrobial properties. Further studies are necessary to fully elucidate its biological mechanisms and therapeutic potential.
| Biological Activity | Description |
|---|---|
| Antimicrobial Properties | Potential effectiveness against microorganisms |
| Other Biological Effects | Requires further research to determine specific mechanisms and applications |
Comparison with Similar Compounds
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-, shares structural similarities with other compounds but is distinct due to its specific combination of functional groups. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanone, 1-(2-amino-4-methoxyphenyl)- | Lacks ethyl group; primarily studied for anti-inflammatory properties | |
| Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- | Hydroxyl instead of amino group; known for antioxidant activity | |
| Ethanone, 1-(2-amino-5-methoxyphenyl)- | Similar structure; known for neuroprotective effects |
Future Research Directions
Given the potential biological activities of Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-, future research should focus on elucidating its mechanisms of action and exploring its therapeutic applications. This could involve in-depth studies of its interactions with biological systems and its effects on enzyme activity and receptor binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume